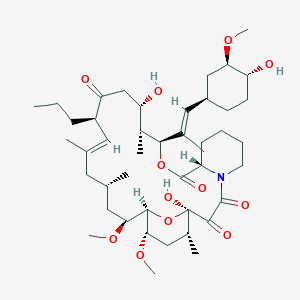

Dihydro-FK-506

Descripción general

Descripción

Dihydro-FK-506 is a derivative of FK-506, also known as tacrolimus or fujimycin. FK-506 is a 23-membered macrocyclic polyketide produced by several Streptomyces species. It is widely recognized for its immunosuppressive properties, making it a crucial compound in preventing organ transplant rejection . This compound retains many of the biological activities of FK-506, including immunosuppressive, antifungal, anti-inflammatory, neuroprotective, and neuroregenerative activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Dihydro-FK-506 involves the reduction of FK-506. The reduction process typically employs hydrogenation techniques using catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H₂) atmosphere . The reaction conditions are carefully controlled to ensure selective reduction of the desired functional groups without affecting the macrocyclic structure of the compound.

Industrial Production Methods: Industrial production of this compound follows similar principles as the synthesis of FK-506. The process begins with the fermentation of Streptomyces species to produce FK-506, followed by the reduction step to obtain this compound. Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial to maximize the yield of FK-506, which is then converted to this compound .

Análisis De Reacciones Químicas

Biosynthetic Pathway and Enzymatic Modifications

Dihydro-FK-506 is biosynthesized in Streptomyces strains through polyketide synthase (PKS) and post-PKS enzymatic reactions. Key steps include:

Post-PKS Modifications

-

FkbD : Hydroxylates C9 (absent in this compound derivatives).

-

FkbM : Methylates C31. Deletion of fkbM yields 31-O-demethyl variants .

C21 Hydrogenation

Saturation of the allyl group to propyl disrupts interactions with calcineurin’s hydrophobic pocket, reducing immunosuppressive activity .

Table 1: Bioactivity of this compound Derivatives

| Compound | Modification | IC₅₀ (Immunosuppression) | Antifungal Activity (µg/mL) |

|---|---|---|---|

| FK506 | Allyl (C21) | 0.034 nM | 0.002–0.005 |

| 36,37-Dihydro-FK506 | Propyl (C21) | 64 nM | 0.033–0.415 |

| 31-O-Demethyl-36,37-dihydro-FK506 | Propyl + C31 demethylation | 1699 nM | 0.027–12.21 |

Data sourced from Streptomyces bioassays .

Synergistic Effects

Dihydro-FK-520 (C21 ethyl analog) shows enhanced antifungal synergy with fluconazole, reducing Candida albicans MIC by 8-fold .

Comparative Reactivity in Synthetic Modifications

While FK506 undergoes Heck reactions with aryl halides for functionalization , this compound’s saturated C21 side chain limits such reactivity. Enzymatic hydroxylation and methylation remain primary modification routes .

Analytical Characterization

Aplicaciones Científicas De Investigación

Antifungal Applications

Mechanism of Action : Dihydro-FK-506 exhibits antifungal activity by targeting fungal FKBP12 proteins, similar to FK506. However, structural modifications have been shown to reduce its immunosuppressive effects while maintaining antifungal efficacy. Research indicates that derivatives like 36-fluoroFK520 and 32-dehydroxyFK506 have demonstrated improved antifungal properties with reduced immunosuppression .

Case Studies :

- Neurite Outgrowth : In studies involving neurite outgrowth, derivatives such as 36-methylFK506 exhibited a 1.2-fold increase in neurite outgrowth compared to FK506 while showing reduced immunosuppressive activity .

- Fungal Inhibition : A comparative study indicated that certain this compound derivatives were effective against Candida albicans, a common fungal pathogen, showcasing their potential as therapeutic agents in treating fungal infections .

Neuroprotective Applications

Neuroprotection Mechanism : this compound has been implicated in neuroprotection through mechanisms involving the modulation of calcium signaling pathways and neurotrophic factors. It enhances neurite outgrowth and protects neurons from glutamate-induced toxicity, which is critical in conditions like stroke and neurodegenerative diseases .

Case Studies :

- Stroke Models : In animal models of focal cerebral ischemia, this compound demonstrated significant neuroprotective effects, reducing infarct size and improving neurological outcomes .

- Neurodegenerative Diseases : Research has shown that this compound can promote recovery in models of nerve injury and degenerative diseases by enhancing neuronal survival and regeneration .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound compared to its parent compound FK506:

| Compound | Immunosuppressive Activity | Antifungal Activity | Neuroprotective Effects | Notable Findings |

|---|---|---|---|---|

| FK506 | High | Moderate | Moderate | Effective in organ transplant prevention |

| This compound | Reduced | Enhanced | Enhanced | Increased neurite outgrowth; reduced toxicity |

Future Perspectives

The ongoing research into this compound highlights its potential as a versatile therapeutic agent. The ability to separate antifungal and neuroprotective properties from immunosuppression opens avenues for developing targeted treatments for fungal infections and neurological conditions without compromising immune function.

Mecanismo De Acción

Dihydro-FK-506 exerts its effects by binding to the FK-506 binding protein (FKBP12). This complex inhibits the activity of calcineurin, a phosphatase involved in the activation of T-cells. By inhibiting calcineurin, this compound prevents the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response . Additionally, the compound’s neuroprotective effects are attributed to its ability to promote neurite outgrowth and protect neurons from oxidative stress .

Comparación Con Compuestos Similares

FK-506 (Tacrolimus): The parent compound with similar immunosuppressive properties but without the reduction step.

Ascomycin (FK520): Another macrolide with immunosuppressive activity, structurally similar to FK-506.

37,38-Dihydro-FK506 (FK506D): A derivative with a similar structure but different functional groups at specific positions.

Uniqueness: Dihydro-FK-506 is unique due to its selective reduction, which retains the macrocyclic structure while modifying specific functional groups. This modification can lead to differences in biological activity and therapeutic potential compared to its parent compound, FK-506 .

Actividad Biológica

Dihydro-FK-506, a derivative of the immunosuppressant FK-506 (tacrolimus), has garnered attention due to its potential therapeutic applications beyond immunosuppression. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and comparative efficacy relative to FK-506.

Overview of FK-506 and Its Derivatives

FK-506 is a macrolide antibiotic known for its potent immunosuppressive properties, primarily used in organ transplantation to prevent rejection. It works by binding to FKBP12 (FK506-binding protein 12), forming a complex that inhibits calcineurin, a phosphatase critical for T-cell activation and interleukin-2 production . The modification of FK-506 to create derivatives like this compound aims to reduce immunosuppressive effects while preserving or enhancing other therapeutic activities.

This compound retains the core mechanism of FK-506 but exhibits altered binding dynamics and biological activity profiles. The compound inhibits calcineurin similarly to FK-506; however, its structural modifications may enhance specificity towards fungal targets, reducing the risk of systemic immunosuppression .

Key Mechanisms:

- Binding to FKBP12 : this compound forms a complex with FKBP12, inhibiting calcineurin activity.

- Reduced Immunosuppressive Activity : Studies suggest that this compound may exhibit a lower tendency to suppress T-cell proliferation compared to FK-506, making it a candidate for treating fungal infections without significant immunosuppression .

Antifungal Activity

This compound has shown promising antifungal properties. Its mechanism involves the inhibition of calcineurin in fungal pathogens, which is crucial for their growth and virulence. This antifungal action is similar to that of FK-506 but with potentially reduced side effects related to immunosuppression .

Neuroprotective Effects

Research indicates that derivatives like this compound may also possess neuroprotective properties. The neurotrophic effects observed with FK-506 are hypothesized to be retained or enhanced in its derivatives, offering potential benefits in neurodegenerative conditions .

Comparative Efficacy: this compound vs. FK-506

The following table summarizes the comparative biological activities and pharmacokinetic properties of this compound and FK-506:

| Property | This compound | FK-506 |

|---|---|---|

| Immunosuppressive Activity | Lower than FK-506 | High |

| Antifungal Activity | Enhanced specificity | Effective but less specific |

| Neuroprotective Effects | Potentially enhanced | Established |

| Binding Affinity (FKBP12) | Altered dynamics | High affinity |

| Pharmacokinetics | Rapid absorption; shorter half-life | Longer half-life; extensive distribution |

Case Study 1: Efficacy in Fungal Infections

In murine models, this compound demonstrated significant antifungal efficacy against Candida species when compared with traditional antifungals like fluconazole. The combination therapy showed improved survival rates and reduced fungal burdens in infected mice .

Case Study 2: Neuroprotection

A study exploring the neuroprotective effects of this compound reported enhanced neurite outgrowth in neuronal cultures compared to controls. This suggests a potential application in treating conditions such as Alzheimer's disease or traumatic brain injury .

Propiedades

Número CAS |

104987-30-6 |

|---|---|

Fórmula molecular |

C44H71NO12 |

Peso molecular |

806.0 g/mol |

Nombre IUPAC |

(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25R,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3S,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-propyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

InChI |

InChI=1S/C44H71NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h19,21,26,28-34,36-40,46-47,52H,10-18,20,22-24H2,1-9H3/b25-19+,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36-,37-,38+,39+,40+,44+/m0/s1 |

Clave InChI |

RQYGKZGKXDOUEO-WESPKWAGSA-N |

SMILES |

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

SMILES isomérico |

CCC[C@@H]1/C=C(/C[C@@H](C[C@@H]([C@@H]2[C@@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@H](C4)OC)O)/C)O)C)OC)OC)C)\C |

SMILES canónico |

CCCC1C=C(CC(CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC1=O)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC)C)C |

Pictogramas |

Acute Toxic |

Sinónimos |

Tsukubamycin B; Dihydro Tacrolimus; [3S-[3R*[E(1S*,3S*,4S*)],4S*,5R*,8S*,9E,12R*,14R*,15S*,16R*,18S*,19S*,26aR*]]-5,6,8,11,12,13,14,15,16,17,18,19,24,25,26,26a-hexadecahydro-5,19-dihydroxy-3-[2-(4-hydroxy-3-methoxycyclohexyl)-1-methylethenyl]-14,16-d |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dihydro-FK-506 interact with its cellular targets and what are the downstream effects?

A: this compound, a radioligand structurally similar to the immunosuppressants FK-506 and Rapamycin, binds predominantly to intracellular receptors called FK506-binding proteins (FKBPs) [, ]. This binding primarily occurs within the cytosol of cells, reaching a saturation point equivalent to an estimated intracellular concentration of 6 to 7 µM []. Interestingly, only a small fraction (3-5%) of the available intracellular FKBPs need to be occupied by this compound to achieve half-maximal suppression of T-cell activation []. This binding event, which is stable for several hours, subsequently inhibits interleukin-2 production, a key cytokine involved in T cell activation and proliferation [].

Q2: Can you elaborate on the competitive nature of binding observed between this compound, FK-506, and Rapamycin?

A: Research shows that this compound binding to its cellular receptors can be rapidly displaced by an excess of either FK-506 or Rapamycin []. This observation suggests that these three molecules compete for binding to similar, if not identical, intracellular FKBPs. Furthermore, FK-506 and Rapamycin display mutual antagonism of their immunosuppressive activities, even when introduced to T-cell cultures several hours apart []. Schild analysis, employed to determine the apparent affinities of these molecules for their functionally relevant cellular receptors, revealed that both drugs compete for a single cellular receptor with comparable dissociation constants (KdS) []. This finding further supports the hypothesis that FK-506 and Rapamycin exert their immunosuppressive effects through interaction with highly related, if not the same, FKBPs as this compound.

Q3: Are there any existing analytical methods for quantifying this compound?

A: Although not specifically for this compound, a radioreceptor assay (RRA) has been developed for quantifying FK-506 in whole blood []. This method utilizes [3H]-dihydro-FK-506, suggesting a potential application for quantifying this compound itself. The RRA relies on the competitive binding of extracted FK-506 and [3H]-dihydro-FK-506 to a partially purified preparation of FKBP []. This method demonstrated high correlation with an established enzyme immunoassay and exhibited good precision and recovery []. Further research is needed to confirm its applicability and adapt the RRA specifically for the quantification of this compound in various biological matrices.

Q4: What are the implications of the structural modifications observed in the synthesis of the 9,10-acetonide of 9-dihydro-FK-506?

A: The synthesis of the 9,10-acetonide of 9-dihydro-FK-506, also known as FKANAL, involves structural modifications that provide insights into potential structure-activity relationships []. This analog features a spiroenone system masking the α-allyl aldol portion and a spiroketal mimicking the α-keto amide portion of FK-506 []. These modifications could impact the molecule's binding affinity for FKBPs and consequently affect its biological activity. Further research is needed to assess the specific influence of these structural changes on FKANAL's pharmacological properties and to determine whether these modifications lead to altered efficacy, potency, or toxicity profiles compared to the parent compound, this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.